5,6-Dimethylnicotinaldehyde
Description
Significance of Nicotinaldehyde Scaffolds in Heterocyclic Chemistry
Nicotinaldehyde and its derivatives are fundamental starting materials in the synthesis of a wide range of heterocyclic compounds. researchgate.net The pyridine (B92270) ring is a key structural motif in many biologically active molecules, and the aldehyde group provides a convenient handle for elaboration. For instance, nicotinaldehyde scaffolds are employed in the construction of fused ring systems and in the introduction of varied substituents to modulate the biological and physical properties of the target molecules. nih.govclockss.org
Research has demonstrated the use of substituted nicotinaldehydes in the synthesis of compounds with potential therapeutic applications. For example, derivatives of nicotinaldehyde have been investigated for their roles in creating compounds with antimicrobial or other pharmacological activities. researchgate.net The strategic placement of substituents, such as the dimethyl groups in 5,6-Dimethylnicotinaldehyde, can influence the electronic properties and steric environment of the molecule, thereby guiding its reactivity and the properties of its downstream products.
A notable application of substituted nicotinaldehydes is in the study of asymmetric catalysis. For example, various pyridine aldehydes have been utilized in the Soai reaction, a classic example of an autocatalytic reaction that can lead to significant asymmetric amplification. semanticscholar.orgconicet.gov.ar The structure of the aldehyde is crucial to the stereochemical outcome of the reaction, highlighting the importance of having a diverse library of substituted nicotinaldehydes available for such studies.
Current Research Trajectories and Future Perspectives for this compound
Current research involving nicotinaldehyde derivatives is heavily geared towards medicinal chemistry and materials science. A patent for the synthesis of the drug Opicapone, for instance, details the preparation of 2,5-dichloro-4,6-dimethylnicotinaldehyde as a key intermediate, underscoring the industrial relevance of such scaffolds. nih.gov This suggests that this compound could similarly serve as a precursor in the synthesis of novel pharmaceutical agents.
The future for this compound and related compounds likely lies in its application as a versatile building block for creating libraries of novel compounds for high-throughput screening in drug discovery. Its dimethyl substitution pattern offers a unique structural motif that could lead to compounds with novel biological activities. Furthermore, the aldehyde functionality allows for its incorporation into more complex heterocyclic systems, potentially leading to new ligands for catalysis or novel organic materials with interesting photophysical properties.
To illustrate the type of characterization data available for such compounds, the reported NMR data for a related chlorinated derivative, 2,5-dichloro-4,6-dimethylnicotinaldehyde, is presented below.
| Technique | Solvent | Observed Signals (ppm) | Reference |
|---|---|---|---|
| ¹H-NMR | CDCl₃ | 10.49 (s, 1H, CHO); 2.67 (d, 6H, 2 x CH₃) | nih.gov |
| ¹³C-NMR | CDCl₃ | 190.13 (C, CHO); 160.58 (arom. C); 151.25 (arom. C); 149.91 (arom. C); 132.90 (arom. C); 129.36 (arom. C); 24.11 (C, CH₃); 17.14 (C, CH₃) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)4-9-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHNCQTMATGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,6 Dimethylnicotinaldehyde and Its Congeners
Direct Synthetic Routes to 5,6-Dimethylnicotinaldehyde
Direct formylation methods offer an efficient way to introduce an aldehyde group onto the pyridine (B92270) ring of a suitable precursor. These methods are often favored for their atom economy and reduced number of synthetic steps.
Palladium-Catalyzed Formylation Approaches
Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of aromatic aldehydes. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a source of carbon monoxide in the presence of a palladium catalyst and a reducing agent. While direct palladium-catalyzed formylation of the C-H bond of 2,3-lutidine (B1584814) (5,6-dimethylpyridine) is challenging, a more feasible approach involves the formylation of a halogenated derivative, such as 3-halo-5,6-dimethylpyridine.
A general scheme for such a transformation is depicted below:

Table 1: Key Components in Palladium-Catalyzed Formylation
| Component | Role | Examples |
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | Stabilizes the palladium center and influences the reactivity and selectivity of the catalyst. | Triphenylphosphine (B44618) (PPh₃), Xantphos |
| CO Source | Provides the carbonyl group for the aldehyde functionality. | Carbon monoxide gas, formic acid, paraformaldehyde |
| Reducing Agent | Necessary for the conversion of the acylpalladium intermediate to the aldehyde. | Silanes (e.g., HSiMe₃), H₂ |
| Base | Neutralizes acidic byproducts and can influence catalyst activity. | Triethylamine (NEt₃), K₂CO₃ |
Detailed research findings have shown that the choice of catalyst, ligand, CO source, and reaction conditions can significantly impact the yield and selectivity of the formylation reaction. For instance, the use of formic acid as a CO surrogate has gained traction as a safer and more convenient alternative to gaseous carbon monoxide. nih.gov
Multi-Step Synthesis from Precursors
Multi-step synthesis provides a versatile alternative for the preparation of this compound from various precursors. These routes often involve the transformation of a pre-existing functional group on the pyridine ring into the desired aldehyde functionality.
One common strategy is the oxidation of the corresponding alcohol, 5,6-dimethyl-3-pyridinemethanol. A variety of oxidizing agents can be employed for this transformation, ranging from manganese dioxide (MnO₂) to chromium-based reagents. researchgate.net The reaction is typically carried out in an inert solvent, and the choice of oxidant can be crucial to avoid over-oxidation to the carboxylic acid.
Another viable multi-step approach is the reduction of a suitable carboxylic acid derivative, such as an ester or an acyl chloride of 5,6-dimethylnicotinic acid. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for the partial reduction of esters to aldehydes.
A third approach involves the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgchemistrysteps.comyoutube.com In the context of this compound synthesis, this reaction would likely be performed on 2,3-lutidine. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the formylating agent. ijpcbs.comyoutube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating methyl groups on the pyridine ring facilitate the attack of the Vilsmeier reagent.

Table 2: Comparison of Multi-Step Synthetic Routes
| Precursor | Key Transformation | Reagents | Advantages | Disadvantages |
| 5,6-Dimethyl-3-pyridinemethanol | Oxidation | MnO₂, PCC, Swern oxidation | Generally high yields, commercially available starting material. | Potential for over-oxidation, use of toxic chromium reagents. |
| 5,6-Dimethylnicotinic acid derivative | Reduction | DIBAL-H, LiAlH(OtBu)₃ | Good control over reduction, applicable to various derivatives. | Requires anhydrous conditions, potential for over-reduction. |
| 2,3-Lutidine | Vilsmeier-Haack Reaction | POCl₃, DMF | Direct formylation of the parent heterocycle. | Can result in a mixture of regioisomers, requires electron-rich substrate. |
Novel and Green Chemistry Approaches to this compound
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
For the synthesis of this compound, several green chemistry principles can be applied. For instance, the use of catalytic methods, such as the palladium-catalyzed formylation discussed earlier, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated.
Furthermore, the replacement of hazardous solvents with more benign alternatives is a key aspect of green chemistry. The exploration of reactions in water, ionic liquids, or even under solvent-free conditions is an active area of research. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and reduced energy consumption.
The development of biocatalytic methods, employing enzymes to carry out specific chemical transformations, represents another promising avenue for the green synthesis of this compound. For example, an alcohol dehydrogenase could potentially be used for the selective oxidation of 5,6-dimethyl-3-pyridinemethanol to the corresponding aldehyde under mild, aqueous conditions.
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These modifications can be introduced either by functionalizing the pyridine ring system or by reacting at the aldehyde moiety.
Functionalization of the Pyridine Ring System
The pyridine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, but generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The presence of two electron-donating methyl groups in this compound increases the electron density of the ring, making electrophilic substitution more feasible than in unsubstituted pyridine.
Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions ortho or para to the activating methyl groups. However, the directing effects of the existing substituents and the inherent reactivity of the pyridine nitrogen can lead to complex mixtures of products.
Nucleophilic aromatic substitution, on the other hand, can be achieved by introducing a good leaving group, such as a halogen, onto the pyridine ring. This allows for the displacement of the leaving group by a variety of nucleophiles, enabling the introduction of a wide range of functional groups.
Modifications at the Aldehyde Moiety
The aldehyde group is a versatile functional group that can undergo a wide variety of chemical transformations. These reactions provide a convenient handle for the synthesis of a diverse range of this compound derivatives.
Some common modifications at the aldehyde moiety include:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5,6-dimethylnicotinic acid, using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).
Reduction: The aldehyde can be reduced to the corresponding alcohol, 5,6-dimethyl-3-pyridinemethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form the corresponding substituted amines.
Wittig Reaction: The aldehyde can react with a phosphonium (B103445) ylide to form an alkene, allowing for the extension of the carbon chain.
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol (B89426) condensation or the Knoevenagel condensation, to form α,β-unsaturated compounds.
These transformations provide access to a wide array of derivatives with modified electronic and steric properties, which can be valuable for various applications in medicinal chemistry and materials science.
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic routes. The formation of the substituted pyridine core often involves complex multi-step sequences, including condensations, cycloadditions, and aromatization steps.
A prominent approach to constructing the pyridine ring is the Hantzsch pyridine synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. For the synthesis of a 5,6-disubstituted nicotinaldehyde derivative, this would require carefully chosen precursors to ensure the correct substitution pattern. The mechanism of the Hantzsch synthesis is believed to proceed through a series of condensation and cyclization reactions. Initially, the aldehyde reacts with one equivalent of the β-ketoester in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form a dihydropyridine (B1217469) intermediate. The final step is the oxidation of the dihydropyridine to the aromatic pyridine ring.
Transition-metal-catalyzed cross-coupling reactions offer another powerful tool for the synthesis of substituted pyridines, and understanding their catalytic cycles is crucial. For instance, a Suzuki-Miyaura coupling to introduce the methyl groups at the 5 and 6 positions of a pre-functionalized pyridine ring would proceed through a well-established catalytic cycle involving a palladium(0) catalyst. This cycle includes the oxidative addition of the palladium catalyst to a halopyridine, transmetalation with an organoboron reagent (carrying the methyl group), and reductive elimination to form the C-C bond and regenerate the active catalyst. The specific ligands on the palladium catalyst can significantly influence the efficiency of each step in this cycle.
Multicomponent reactions (MCRs) provide an efficient route to complex molecules like this compound in a single step from simple starting materials. The elucidation of the mechanism of these reactions is often challenging due to the multiple competing reaction pathways. However, detailed mechanistic studies, often aided by computational methods, can reveal the sequence of bond-forming events. For example, a one-pot synthesis of a polysubstituted pyridine might involve an initial Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization and aromatization cascade. Identifying the key intermediates and transition states in such a process is essential for controlling the regioselectivity and stereoselectivity of the reaction.
Detailed research findings on the synthesis of related substituted pyridines often provide insights into the plausible mechanisms for the formation of this compound. For instance, studies on the synthesis of polysubstituted pyridines from 1,4-oxazinone precursors suggest a domino reaction sequence involving cycloaddition, extrusion of CO2 (cycloreversion), and an aldol condensation. The regioselectivity of such reactions can be rationalized by considering the electronic and steric properties of the intermediates.
The table below summarizes some of the key mechanistic steps involved in various synthetic approaches to substituted pyridines, which are relevant to the synthesis of this compound.
| Synthetic Approach | Key Mechanistic Steps | Intermediates |
| Hantzsch Pyridine Synthesis | Knoevenagel Condensation, Enamine Formation, Michael Addition, Cyclization, Dehydration, Oxidation | α,β-Unsaturated Carbonyl, Enamine, Dihydropyridine |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Organopalladium Intermediates |
| Multicomponent Reactions | Cascade of Condensations, Additions, and Cyclizations | Various transient intermediates |
| Photoredox Catalysis | Photoexcitation, Single Electron Transfer, Radical Addition, Cyclization | Radical Ions, Radical Intermediates |
By thoroughly investigating these and other reaction mechanisms, chemists can develop more sophisticated and efficient strategies for the synthesis of this compound and its congeners, paving the way for new discoveries in medicinal chemistry and materials science.
Chemical Reactivity and Transformation Mechanisms of 5,6 Dimethylnicotinaldehyde
Reactions Involving the Aldehyde Functional Group of 5,6-Dimethylnicotinaldehyde
The aldehyde functional group in this compound is a primary site of reactivity, readily participating in a variety of transformations typical of aromatic aldehydes.
The carbonyl carbon of the aldehyde is electrophilic and is thus a target for nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. quimicaorganica.org
One of the most common nucleophilic addition reactions is the Grignard reaction . Treatment of this compound with a Grignard reagent (R-MgX) would be expected to produce a secondary alcohol after an acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. wikipedia.orgmasterorganicchemistry.com While specific examples with this compound are not prevalent in the literature, the reaction of other pyridine (B92270) aldehydes with Grignard reagents is well-established. researchgate.net
Another significant nucleophilic addition is the Wittig reaction , which is a powerful method for the synthesis of alkenes from aldehydes. wikipedia.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent) attacking the aldehyde. This leads to the formation of an oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. The specific alkene geometry (E or Z) is dependent on the nature of the ylide used. wikipedia.org
| Nucleophilic Addition Reaction | Reagent | Expected Product |
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
This table is based on the general reactivity of aldehydes.
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation of pyridine aldehydes to their corresponding carboxylic acids is a common transformation. wikipedia.orgchemicalbook.com Various oxidizing agents can be employed for this purpose. For instance, oxidation of 2-pyridinecarboxaldehyde (B72084) can be achieved, though sometimes protection of the aldehyde group is necessary to prevent side reactions with the pyridine ring. morressier.com The expected product from the oxidation of this compound is 5,6-dimethylnicotinic acid.
Reduction of the aldehyde group to a primary alcohol is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the corresponding alcohol, (5,6-dimethylpyridin-3-yl)methanol.
| Transformation | Reagent | Expected Product |
| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 5,6-Dimethylnicotinic acid |
| Reduction | Reducing Agent (e.g., NaBH₄, LiAlH₄) | (5,6-Dimethylpyridin-3-yl)methanol |
This table is based on the general reactivity of pyridine carboxaldehydes.
Condensation reactions are a key feature of aldehyde chemistry, involving the reaction with a nucleophile followed by the elimination of a small molecule, typically water.
Schiff base formation occurs when this compound reacts with a primary amine. nih.govjocpr.com This reaction proceeds through a carbinolamine intermediate, which then dehydrates to form an imine, also known as a Schiff base. derpharmachemica.com These compounds are important in coordination chemistry and have various biological applications. nih.govjocpr.com The reaction is often catalyzed by a weak acid or base. derpharmachemica.com
The Knoevenagel condensation is another important reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine itself. bas.bgnih.gov The product is an α,β-unsaturated compound, formed through a nucleophilic addition followed by dehydration. wikipedia.org The pyridine ring in pyridinecarbaldehydes can act as a dual activator, enhancing the reaction rate compared to benzaldehydes. bas.bg
| Condensation Reaction | Reagent | Expected Product |
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | α,β-Unsaturated Compound |
This table is based on the general reactivity of pyridine carboxaldehydes.
Reactivity of the Pyridine Nucleus of this compound
The pyridine ring of this compound is an aromatic heterocycle with distinct reactivity patterns compared to benzene (B151609), influenced by the electronegative nitrogen atom and the electron-donating methyl groups.
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgwikipedia.org This deactivation is further compounded by the fact that the nitrogen can be protonated or coordinate to a Lewis acid catalyst, further decreasing the ring's electron density. wikipedia.orgyoutube.com
However, the presence of two electron-donating methyl groups at the 5- and 6-positions of this compound would be expected to partially counteract this deactivation and direct incoming electrophiles. In pyridine, electrophilic substitution, when it does occur, generally favors the 3- and 5-positions. quimicaorganica.org For substituted pyridines like lutidines (dimethylpyridines), nitration has been studied, and the position of substitution is influenced by the reaction conditions and the specific isomer. rsc.orgresearchgate.net For 2,6-lutidine 1-oxide, nitration occurs at the 4-position. rsc.org Given the substitution pattern of this compound, the most likely positions for electrophilic attack would be the C-2 and C-4 positions, which are ortho and para to the aldehyde group, respectively, and also influenced by the directing effects of the methyl groups.
The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions, as the nitrogen atom can stabilize the negative charge in the intermediate. stackexchange.comyoutube.comyoutube.com
The Chichibabin reaction is a classic example of nucleophilic aromatic substitution on the pyridine ring, where sodium amide (NaNH₂) is used to introduce an amino group, typically at the 2-position, with the expulsion of a hydride ion. myttex.netwikipedia.orgslideshare.netscientificupdate.com The reaction is favored at positions ortho and para to the nitrogen. youtube.com While the 3-position is generally unreactive in this context, the presence of activating groups can influence the outcome. For this compound, the 2- and 4-positions are electronically favored for nucleophilic attack. The presence of the methyl groups may sterically hinder attack at the 6-position.
Pyridines with good leaving groups at the 2- or 4-positions readily undergo nucleophilic aromatic substitution with a variety of nucleophiles under milder conditions than the Chichibabin reaction. myttex.net Although this compound does not have a leaving group other than hydrogen, this highlights the inherent reactivity of the pyridine ring towards nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For pyridine derivatives like this compound, these reactions enable the introduction of a wide array of substituents, leading to diverse molecular architectures. The utility of this compound as a direct substrate in common cross-coupling reactions is dependent on its derivatization, typically requiring the presence of a halide or triflate leaving group on the pyridine ring. However, modern methods are emerging that can utilize C-H bonds or the aldehyde functionality itself.
Prominent cross-coupling reactions applicable to functionalized pyridine scaffolds include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. For example, a hypothetical 2-halo-5,6-dimethylnicotinaldehyde could react with an arylboronic acid to form a 2-aryl-5,6-dimethylnicotinaldehyde derivative. The reaction is valued for its mild conditions and the stability of the boronic acid reagents.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for synthesizing arylalkynes and conjugated enynes, utilizing a palladium catalyst and a copper(I) co-catalyst.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method could be used to introduce alkenyl substituents onto a halogenated this compound core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It has become a fundamental method for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.
While these reactions are extensively used for substituted pyridines, specific documented examples using this compound or its direct derivatives as substrates are not prominent in the surveyed scientific literature. The aldehyde group is generally tolerant of these reaction conditions, making functionalized versions of the molecule excellent theoretical candidates for such transformations. More advanced, nickel-catalyzed methods have also been developed for the cross-coupling of aldehydes via deformylative mechanisms, presenting a potential, though undocummented, pathway for the direct use of this compound.
| Reaction Name | Catalyst System (Typical) | Hypothetical Substrate | Coupling Partner | Potential Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) complex, Base | 2-Bromo-5,6-dimethylnicotinaldehyde | Ar-B(OH)₂ | 2-Aryl-5,6-dimethylnicotinaldehydes |
| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Base | 2-Iodo-5,6-dimethylnicotinaldehyde | R-C≡CH | 2-Alkynyl-5,6-dimethylnicotinaldehydes |
| Heck Reaction | Pd(0) complex, Base | 2-Bromo-5,6-dimethylnicotinaldehyde | Alkene (e.g., Styrene) | 2-Alkenyl-5,6-dimethylnicotinaldehydes |
| Buchwald-Hartwig Amination | Pd(0) complex, Base | 2-Bromo-5,6-dimethylnicotinaldehyde | R₂NH | 2-Amino-5,6-dimethylnicotinaldehydes |
Rearrangement Reactions and Fragmentations Involving this compound
The chemical behavior of this compound also encompasses rearrangement reactions and characteristic fragmentation patterns, which are crucial for its structural elucidation and understanding its stability under various conditions.
Rearrangement Reactions
A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer. For an aldehyde like this compound, a relevant transformation is the Beckmann rearrangement, which proceeds via an oxime intermediate.
The Beckmann rearrangement of an aldoxime (an oxime derived from an aldehyde) typically yields a nitrile. The process begins with the formation of this compound oxime by reacting the aldehyde with hydroxylamine (B1172632). Subsequent treatment with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride) promotes the rearrangement. The mechanism involves protonation of the hydroxyl group, followed by a 1,2-shift of the hydrogen atom anti-periplanar to the leaving group, leading to the formation of a nitrilium ion, which upon loss of a proton gives the final nitrile product, 5,6-dimethylnicotinonitrile. Although this reaction is well-established for aldoximes, specific studies detailing this transformation for this compound are not available in the reviewed literature.
| Step | Process | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Oxime Formation | This compound Oxime | Reaction of the aldehyde with hydroxylamine (NH₂OH). |
| 2 | Protonation | Protonated Oxime | The oxime's hydroxyl group is protonated by an acid catalyst, forming a good leaving group (H₂O). |
| 3 | Rearrangement & Dehydration | Nitrilium Ion | The hydrogen atom migrates to the nitrogen, displacing water and forming a stable nitrilium ion. |
| 4 | Deprotonation | 5,6-Dimethylnicotinonitrile | Loss of a proton yields the final nitrile product. |
Fragmentation Mechanisms
Fragmentation patterns, typically studied via mass spectrometry, provide a fingerprint of a molecule's structure. When this compound is subjected to ionization (e.g., electron impact), the resulting molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragments.
Based on the structure of this compound, several fragmentation pathways can be predicted:
Loss of a Formyl Radical: A common fragmentation for aldehydes is the cleavage of the C-CHO bond, resulting in the loss of a formyl radical (•CHO, 29 mass units) and the formation of a stable 5,6-dimethylpyridinyl cation.
Loss of Carbon Monoxide: Following the initial alpha-cleavage, the resulting ion can lose a hydrogen atom to form an ion that subsequently loses carbon monoxide (CO, 28 mass units).
Benzylic Cleavage: The methyl groups on the pyridine ring are in a "benzylic-like" position. Cleavage of a C-H bond from a methyl group can lead to the formation of a stable, resonance-delocalized cation.
Ring Fragmentation: The pyridine ring itself can undergo cleavage, although this often requires higher energy and leads to more complex patterns.
A comprehensive study of the specific fragmentation pathways of this compound would require experimental mass spectrometry data, which is not detailed in the available literature.
| Fragment Ion Structure | Proposed Fragmentation Pathway | Mass of Neutral Loss |
|---|---|---|
| [M - H]⁺ | Loss of a hydrogen radical from the aldehyde | 1 amu |
| [M - CHO]⁺ | α-cleavage, loss of the formyl radical | 29 amu |
| [M - CO]⁺• | Loss of carbon monoxide from the molecular ion | 28 amu |
| [M - CH₃]⁺ | Loss of a methyl radical | 15 amu |
Advanced Spectroscopic Characterization Techniques for 5,6 Dimethylnicotinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic connectivity can be constructed.
In the ¹H NMR spectrum of 5,6-Dimethylnicotinaldehyde, distinct signals are expected for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the two methyl groups. The chemical shift (δ) of each proton is influenced by its local electronic environment.
Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen. It is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.8 and 10.1 ppm.
Aromatic Protons (H-2 and H-4): The pyridine ring contains two remaining protons at positions 2 and 4. The proton at the H-2 position is anticipated to be the most downfield of the ring protons, likely appearing around 8.8-9.0 ppm, influenced by the adjacent nitrogen atom. The proton at the H-4 position would likely resonate at a slightly higher field, around 8.0-8.2 ppm. These two protons would appear as sharp singlets, as they lack adjacent protons for spin-spin coupling.
Methyl Protons (-CH₃): The two methyl groups at positions 5 and 6 are in different chemical environments. The C-6 methyl group, being adjacent to the nitrogen atom, is expected to be slightly more deshielded than the C-5 methyl group. Their signals would appear as singlets in the upfield region, anticipated around 2.6 ppm and 2.4 ppm, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-C=O | 9.8 - 10.1 | Singlet (s) |
| H-2 | 8.8 - 9.0 | Singlet (s) |
| H-4 | 8.0 - 8.2 | Singlet (s) |
| 6-CH₃ | ~2.6 | Singlet (s) |
| 5-CH₃ | ~2.4 | Singlet (s) |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the wide range of chemical shifts, it is an excellent tool for identifying the carbon skeleton.
Aldehyde Carbonyl Carbon (C=O): This carbon is the most deshielded in the molecule and is expected to have a chemical shift in the range of 190-193 ppm.
Pyridine Ring Carbons: The five carbons of the pyridine ring will exhibit distinct signals. The carbons attached to the nitrogen (C-2 and C-6) are the most deshielded of the ring carbons, with expected shifts around 155 ppm and 160 ppm, respectively. The carbon bearing the aldehyde group (C-3) is also significantly deshielded. The remaining carbons (C-4 and C-5) will appear at higher fields.
Methyl Carbons (-CH₃): The carbons of the two methyl groups will resonate in the most upfield region of the spectrum, typically between 18 and 22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 193 |
| C-6 | ~160 |
| C-2 | ~155 |
| C-4 | ~138 |
| C-5 | ~133 |
| C-3 | ~130 |
| 6-CH₃ | 18 - 22 |
| 5-CH₃ | 18 - 22 |
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would be relatively simple, primarily showing the absence of correlations between the singlet aromatic, aldehyde, and methyl protons, thus confirming their isolated nature.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. aps.org An HMQC or HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the H-2 signal to C-2, H-4 to C-4, and the methyl proton signals to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). aps.org It is instrumental in piecing together the molecular framework. Key expected HMBC correlations for this compound would include:
The aldehyde proton (H-C=O) showing correlations to the C-3 and C-4 carbons.
The H-2 proton showing correlations to C-3, C-4, and C-6.
The H-4 proton showing correlations to C-2, C-3, and C-5.
The protons of the 5-CH₃ group correlating with C-4, C-5, and C-6.
The protons of the 6-CH₃ group correlating with C-5, C-6, and C-2.
These correlations would provide unequivocal confirmation of the substitution pattern on the pyridine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides characteristic bands for the functional groups present in this compound.
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group is expected in the region of 1700-1715 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed as bands in the 2850-3000 cm⁻¹ region. A characteristic pair of weak to medium bands for the aldehyde C-H stretch is also expected around 2720 cm⁻¹ and 2820 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will produce a series of medium to strong bands in the 1400-1600 cm⁻¹ region.
C-H Bends: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to signals in the fingerprint region (below 1400 cm⁻¹), which can be diagnostic of the substitution pattern.
Table 3: Predicted Major FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak-Medium |
| C=O Stretch | 1700 - 1715 | Strong |
| Aromatic C=C/C=N Stretches | 1400 - 1600 | Medium-Strong |
Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. nih.gov Vibrations that cause a change in the polarizability of the molecule are Raman active.
Raman Spectrum: For this compound, the symmetric vibrations of the pyridine ring, particularly the ring breathing modes (around 1000-1050 cm⁻¹), are expected to give strong signals in the Raman spectrum. acs.org The C=C and C=N stretching vibrations also produce strong Raman bands. The C=O stretch, while strong in the IR, is typically of medium intensity in the Raman spectrum. Symmetrical C-H stretching and bending modes of the methyl groups will also be visible.
Surface-Enhanced Raman Scattering (SERS): SERS is a technique that can dramatically enhance the Raman signal (by orders of magnitude) of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. chemicalbook.com This enhancement arises from both electromagnetic and chemical mechanisms. chemicalbook.com For a molecule like this compound, SERS could be employed for ultra-sensitive detection. The pyridine nitrogen's lone pair of electrons can interact strongly with the metal surface, leading to a significant enhancement of the ring vibrations, providing a highly specific fingerprint even at very low concentrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores, which in this case are the pyridine ring and the aldehyde group.
The UV-Vis spectrum of this compound is expected to exhibit absorptions arising from π → π* and n → π* transitions. The pyridine ring, an aromatic heterocycle, possesses π electrons that can be excited to higher energy π* orbitals. The aldehyde group also contains π electrons in its carbonyl bond, as well as non-bonding (n) electrons on the oxygen atom.
Based on data for similar compounds like pyridine and 3-pyridinecarboxaldehyde, the following electronic transitions can be anticipated for this compound:
π → π transitions:* These are typically intense absorptions and are expected to occur at shorter wavelengths (higher energy). For pyridine, a π → π* transition is observed around 254 nm. The presence of the aldehyde and methyl substituents on the pyridine ring in this compound is likely to cause a bathochromic (red) shift in this absorption band.
n → π transitions:* These transitions, involving the non-bonding electrons of the nitrogen in the pyridine ring and the oxygen in the aldehyde group, are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. For pyridine, an n → π* transition is observed around 202 nm.
The solvent in which the spectrum is recorded can influence the position of these absorption bands. For instance, polar solvents can lead to shifts in the absorption maxima of n → π* transitions.
Table 1: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength (λmax) Range (nm) | Chromophore |
|---|---|---|
| π → π* | 250 - 280 | Pyridine ring, Aldehyde C=O |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (C₈H₉NO), the expected exact molecular weight is approximately 135.0684 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aldehydes and methylated aromatic compounds include the loss of the formyl radical (-CHO), a hydrogen atom, or methyl radicals (-CH₃).
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 135 | [C₈H₉NO]⁺ | - |
| 134 | [C₈H₈NO]⁺ | H |
| 120 | [C₇H₆NO]⁺ | CH₃ |
| 106 | [C₇H₉N]⁺ | CHO |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and its fragments, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of each ion. For this compound, HRMS would confirm the molecular formula as C₈H₉NO by measuring the mass of the molecular ion with high accuracy, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides more detailed structural information and can help to elucidate complex fragmentation pathways.
In an MS/MS experiment on the molecular ion of this compound (m/z 135), one could observe the direct fragmentation to the ions listed in Table 2. For example, selecting the m/z 135 ion and subjecting it to collision-induced dissociation (CID) would produce a product ion spectrum showing peaks at m/z 134, 120, 106, and 92, confirming the proposed fragmentation pathways. This technique is particularly useful for distinguishing between isomers that might produce similar initial mass spectra.
Advanced X-ray Based Spectroscopic Techniques
Advanced X-ray based spectroscopic techniques, such as X-ray crystallography and X-ray absorption spectroscopy, can provide detailed information about the three-dimensional structure and electronic properties of molecules.
X-ray absorption spectroscopy could be used to probe the local electronic and geometric structure around specific atoms (e.g., the nitrogen or oxygen atoms). However, the application of this technique is more common for studying metal complexes and materials rather than standalone small organic molecules. For a compound like this compound, the information obtained from UV-Vis and mass spectrometry is generally sufficient for its comprehensive characterization.
Derivatization Strategies for Enhanced Analysis of 5,6 Dimethylnicotinaldehyde
Principles of Derivatization for Chromatographic and Spectrometric Analysis
Derivatization is a chemical modification technique used to convert an analyte into a product that has improved properties for analysis by methods like gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). libretexts.orgsigmaaldrich.com For GC analysis, the primary goal is to increase the volatility and thermal stability of polar compounds. libretexts.orgphenomenex.com Analytes containing functional groups like aldehydes can be prone to issues such as poor peak shape, adsorption on the column, and thermal degradation. und.edu
The core principles of derivatization for chromatographic and spectrometric analysis include:
Increasing Volatility : By replacing polar functional groups with less polar ones, the boiling point of the analyte is lowered, making it suitable for GC analysis. phenomenex.comgcms.cz
Enhancing Thermal Stability : Derivatives are often more stable at the high temperatures used in GC inlets and columns, preventing on-column degradation and sample loss. libretexts.org
Improving Chromatographic Separation : Derivatization can reduce peak tailing caused by the interaction of polar functional groups with active sites on the GC column, leading to sharper, more symmetrical peaks and better resolution. mdpi.com
Increasing Detection Sensitivity : Specific derivatizing agents can introduce moieties that are highly responsive to a particular detector. For example, introducing fluorinated groups can significantly enhance the response of an electron capture detector (ECD). libretexts.org For mass spectrometry, derivatives can produce characteristic fragmentation patterns that aid in structural elucidation and quantification. nih.gov
Common Derivatization Reagents and Protocols for Aldehydes and Pyridines
The structure of 5,6-Dimethylnicotinaldehyde features two key functional groups for potential derivatization: the aldehyde group and the pyridine (B92270) ring nitrogen. The aldehyde group is the primary target for derivatization to enhance its GC-amenability.
The reaction of an aldehyde with a hydroxylamine (B1172632) reagent to form an oxime is a common and effective derivatization strategy. gcms.cz This reaction specifically targets the carbonyl group of the aldehyde. wikipedia.orgbyjus.com
The general reaction involves the condensation of the aldehyde with hydroxylamine or its O-substituted analogues (e.g., O-methylhydroxylamine, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA) in a weakly acidic medium. byjus.comquimicaorganica.orgresearchgate.net
Reaction: R-CHO + H₂N-OR' → R-CH=N-OR' + H₂O (Aldehyde) + (Hydroxylamine reagent) → (Oxime derivative) + (Water)
The resulting oximes are typically more volatile and thermally stable than the parent aldehydes. und.edu The use of reagents like PFBHA is particularly advantageous as it introduces a pentafluorobenzyl group, which makes the derivative highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, allowing for trace-level analysis. und.eduresearchgate.net
Table 1: Common Reagents for Oxime Formation
| Reagent | Abbreviation | Key Advantage | Typical Reaction Conditions |
|---|---|---|---|
| Hydroxylamine Hydrochloride | NH₂OH·HCl | Simple, effective for general-purpose analysis. scribd.com | Reaction with aldehyde in a solvent like ethanol (B145695) or pyridine, often with gentle heating. scribd.com |
| O-methylhydroxylamine Hydrochloride | MOX | Prevents formation of enol ethers from keto groups if present. gcms.cz | Reaction in pyridine; time and temperature vary depending on the analyte. sigmaaldrich.com |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride | PFBHA or PFBOA | Produces derivatives with high sensitivity for ECD and NCI-MS detection. researchgate.net | Reaction in an aqueous or buffered solution, often followed by extraction into an organic solvent. researchgate.net |
Silylation is one of the most widely used derivatization methods in GC, involving the replacement of an active hydrogen (from groups like -OH, -NH₂, -SH, -COOH) with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orggcms.cz While this compound itself lacks active hydrogens, silylation could be relevant for the analysis of its potential metabolites (e.g., hydroxylated forms) or in complex matrices where other compounds possess these functional groups. nih.gov
In some specific cases, the pyridine nitrogen can undergo silylation, although this is less common and often requires a catalyst. nih.govacs.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents. sigmaaldrich.commdpi.com Pyridine is often used as a solvent and catalyst in these reactions as it can act as an HCl acceptor. phenomenex.comgcms.cz
Acylation involves the reaction of a compound containing active hydrogens with a carboxylic acid derivative (like an acid anhydride (B1165640) or acid chloride) to form esters, amides, or thioesters. libretexts.org Similar to silylation, this technique is not directly applicable to the aldehyde group of this compound but is relevant for potential hydroxylated or aminated metabolites.
Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), are commonly used as they create derivatives that are highly detectable by ECD. gcms.cz These reactions are often performed in a solvent like pyridine, which can also catalyze the reaction. gcms.cz
Impact of Derivatization on Chromatographic Separation and Detection Sensitivity
The primary purpose of derivatizing this compound is to overcome the analytical challenges associated with its aldehyde functional group and pyridine ring, leading to significant improvements in chromatographic performance and detectability. nih.govund.edu
In the context of GC and GC-MS, derivatization transforms the polar this compound into a less polar, more volatile, and more thermally stable compound. libretexts.orgphenomenex.com
Improved Peak Shape and Resolution : The aldehyde group can interact with active sites (e.g., free silanol (B1196071) groups) on the GC column and liner, leading to peak tailing. By converting the aldehyde to a less polar oxime, these interactions are minimized, resulting in sharper, more symmetrical peaks and improved separation from other components in a mixture. mdpi.com
Increased Volatility : The formation of a derivative like an oxime or a silyl ether (for a hypothetical hydroxylated metabolite) reduces intermolecular hydrogen bonding, lowering the compound's boiling point and allowing it to be analyzed at lower GC oven temperatures. libretexts.orggcms.cz This reduces the risk of thermal degradation of the analyte.
Enhanced Detection Sensitivity : Derivatization can dramatically increase the response of the detector. For instance, converting this compound to its PFBHA-oxime derivative makes it amenable to highly sensitive detection by NCI-MS. researchgate.net In NCI mode, the electron-capturing pentafluorobenzyl group readily forms a stable negative ion, significantly lowering detection limits compared to standard electron impact (EI) ionization. und.eduresearchgate.net
Structural Confirmation : For GC-MS, the mass spectra of derivatives often provide clear molecular ions and predictable fragmentation patterns that can be used for unambiguous identification and confirmation of the analyte's structure. nih.govnih.gov Silyl derivatives, for example, often produce characteristic fragments that confirm the presence and number of derivatized functional groups. libretexts.org
Table 2: Predicted Impact of Derivatization on GC/GC-MS Analysis of this compound
| Derivatization Strategy | Target Functional Group | Expected Improvement in Volatility | Expected Improvement in Peak Shape | Potential for Sensitivity Enhancement (Detector) |
|---|---|---|---|---|
| Oxime formation (e.g., with PFBHA) | Aldehyde | High | High | Very High (ECD, NCI-MS) researchgate.net |
| Silylation (e.g., with BSTFA) | Pyridine Nitrogen (potential) or Metabolite -OH group | Moderate to High | Moderate to High | Moderate (EI-MS, FID) libretexts.org |
| Acylation (e.g., with TFAA) | Metabolite -OH group | Moderate | High | High (ECD) gcms.cz |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Derivatization of aldehydes for LC-MS analysis primarily aims to introduce a readily ionizable moiety into the analyte molecule, thereby significantly enhancing its detection sensitivity. Several reagents are commonly employed for this purpose, with hydrazines being a prominent class. For a compound such as this compound, these strategies can be pivotal for achieving the low detection limits required in many applications.
One widely used derivatization reagent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction between an aldehyde and DNPH results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, which is beneficial for UV detection, and more importantly for mass spectrometry, it significantly improves ionization efficiency in both positive and negative ion modes. A recent study highlighted the use of 3-nitrophenylhydrazine (B1228671) as a derivatization reagent for quantifying reactive aldehydes in biological tissues, noting that it resulted in greater sensitivity compared to DNPH. nih.gov The optimized derivatization condition for this reagent was found to be 25 mM 3-nitrophenylhydrazine reacted at 20 °C for 30 minutes. nih.gov
Another effective class of derivatization reagents are those containing a permanently charged group, which ensures efficient ionization. While specific applications to this compound are not documented, the principles from related analytical challenges can be applied. For instance, methods developed for the sensitive analysis of other aldehydes in complex matrices can serve as a valuable reference.
The chromatographic conditions following derivatization are optimized to achieve efficient separation of the derivatized analyte from other matrix components. This typically involves reversed-phase chromatography with mobile phases compatible with mass spectrometry, such as methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to facilitate protonation. The use of stable-isotope labeled internal standards is also a common practice to ensure accurate quantification of the target aldehyde. nih.gov
Below is an interactive data table summarizing the LC-MS/MS parameters for the analysis of derivatized aldehydes, which can be adapted for this compound.
| Parameter | Setting | Rationale |
| Derivatization Reagent | 3-Nitrophenylhydrazine | Enhanced sensitivity for aldehydes. nih.gov |
| Reaction Conditions | 25 mM reagent, 20 °C, 30 min | Optimized for efficient derivatization. nih.gov |
| LC Column | C18 Reversed-Phase | Good retention and separation of hydrazone derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol | Elution of the derivatized analyte. |
| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar and charged derivatives. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |
Stability of Derivatized Products in Analytical Methods
The stability of the derivatized product is a critical factor for the reliability and reproducibility of an analytical method. The hydrazone derivatives of aldehydes are generally stable, which is a significant advantage for their use in quantitative analysis. However, their stability can be influenced by factors such as storage conditions, temperature, and light exposure.
For instance, studies on the stability of derivatized vitamin D metabolites, which also employ derivatization to enhance LC-MS/MS analysis, have shown that exposure to light can be a critical factor affecting the stability of the derivatives. researchgate.net While the specific stability of this compound derivatives has not been reported, it is prudent to handle and store the derivatized samples in the dark and at low temperatures to minimize potential degradation.
The table below outlines general stability considerations for derivatized aldehyde samples, which should be validated for the specific derivative of this compound in any new analytical method development.
| Condition | Recommendation | Potential Impact of Instability |
| Storage Temperature | -20 °C or lower | Degradation of the derivative, leading to inaccurate quantification. |
| Light Exposure | Store in amber vials or in the dark | Photodegradation of the derivative. researchgate.net |
| Sample Matrix pH | Neutral to slightly acidic | Hydrolysis of the hydrazone bond under strongly acidic or basic conditions. |
| Freeze-Thaw Cycles | Minimize | Potential for degradation with repeated cycles. |
Computational Chemistry and Theoretical Studies of 5,6 Dimethylnicotinaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of molecules like 5,6-Dimethylnicotinaldehyde. These methods provide insights into molecular orbitals, charge distribution, and energetic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method for studying substituted pyridine (B92270) derivatives due to its balance of accuracy and computational cost. For molecules similar to this compound, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set.
DFT studies on related dimethyl-substituted pyridines have successfully investigated their molecular geometries and normal mode frequencies nih.gov. Such studies help in understanding how the methyl and aldehyde substituents influence the electronic structure and aromaticity of the pyridine ring. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.
Table 1: Representative DFT Functionals and Basis Sets for Substituted Pyridines
| Functional | Basis Set | Typical Applications |
|---|---|---|
| B3LYP | 6-311+G(d,p) | Geometry optimization, vibrational frequency calculation, electronic properties nih.gov. |
| M06-2X | def2-TZVP | Calculation of thermochemical data and non-covalent interactions. |
Ab Initio Methods and Basis Set Selection
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a higher level of theory and accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are utilized for more precise calculations of electronic structure and energy.
The choice of the basis set is critical in any quantum chemical calculation as it describes the atomic orbitals used to build the molecular orbitals. For molecules containing nitrogen and oxygen atoms, as in this compound, Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed to achieve reliable results nih.gov. The selection of the basis set is a compromise between desired accuracy and computational expense.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, including its conformational preferences and interactions with its environment.
Conformational Analysis of this compound
The presence of the aldehyde group, which can rotate around the C-C bond connecting it to the pyridine ring, necessitates a conformational analysis of this compound. Computational methods can be used to map the potential energy surface as a function of the relevant dihedral angles. This analysis helps identify the most stable conformers and the energy barriers between them. Such studies are crucial for understanding the molecule's flexibility and how its shape influences its interactions and reactivity.
Intermolecular Interactions and Solvation Effects
The interactions of this compound with other molecules, including solvents, are critical for understanding its behavior in solution. Computational models can simulate these interactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are often used to account for the bulk effects of a solvent. For more detailed insights into specific intermolecular interactions, such as hydrogen bonding, explicit solvent molecules can be included in the quantum chemical calculations. These studies are essential for predicting the compound's solubility and its behavior in a biological or chemical system.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of new compounds.
Theoretical calculations can predict various spectroscopic parameters for this compound. For instance, DFT calculations can provide theoretical vibrational frequencies that, when appropriately scaled, can be compared with experimental Infrared (IR) and Raman spectra nih.gov. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in the interpretation of UV-Visible spectra. The comparison of these predicted spectra with experimentally obtained data is a powerful tool for structural validation.
Table 2: Predicted Spectroscopic Data (Hypothetical for this compound based on similar compounds)
| Spectroscopic Technique | Calculated Parameter | Predicted Value Range |
|---|---|---|
| IR Spectroscopy | C=O stretching frequency | 1690 - 1720 cm⁻¹ |
| ¹H NMR Spectroscopy | Aldehyde proton (CHO) chemical shift | 9.8 - 10.2 ppm |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) chemical shift | 190 - 195 ppm |
It is important to note that these values are representative and would require specific calculations for this compound for accurate prediction.
Reaction Pathway and Transition State Analysis using Computational Methods
While specific computational studies on the reaction pathways and transition states of this compound are not extensively documented in publicly available literature, the methodologies for such analyses are well-established in the field of computational chemistry. These studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a chemical reaction.
This analysis involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is a high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction kinetics.
For a molecule like this compound, computational methods could be used to investigate various reactions, such as nucleophilic additions to the aldehyde group, oxidation or reduction of the aldehyde, and reactions involving the pyridine ring. For instance, in a hypothetical reaction, DFT calculations could model the approach of a nucleophile to the carbonyl carbon of the aldehyde. By systematically changing the geometry of the interacting molecules, a reaction pathway can be constructed. Advanced algorithms can then locate the exact transition state structure, and its vibrational frequencies can be calculated to confirm that it is a true saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency).
An example of computational studies on related pyridine derivatives includes the investigation of the reaction of pyridyl radicals with molecular oxygen, where theoretical calculations have been used to explore the reaction mechanism and potential energy surface. researchgate.net Another relevant study on 3-pyridine carboxaldehyde utilized Hartree-Fock (HF) and DFT methods to calculate vibrational wavenumbers, providing insights into the molecule's structural and electronic properties which are foundational for understanding its reactivity. materialsciencejournal.org
Table 1: Hypothetical Parameters for Transition State Analysis of a Reaction Involving this compound
| Parameter | Description | Computational Method |
| Reactant Geometry | Optimized 3D structure of this compound and the reacting species. | DFT (e.g., B3LYP/6-31G*) |
| Transition State Geometry | Optimized 3D structure of the highest energy point on the reaction pathway. | DFT with transition state search algorithms (e.g., QST2, QST3) |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Calculated from the potential energy surface. |
| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Calculated from the potential energy surface. |
| Vibrational Frequencies | Used to characterize stationary points (reactants, products, intermediates have all real frequencies; transition states have one imaginary frequency). | DFT frequency calculations. |
This table is illustrative and represents the types of data that would be generated in a computational study, not actual experimental or calculated values for this compound.
In Silico Screening and Drug Design Applications
The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are of great interest in drug discovery. cmjpublishers.comauctoresonline.org In silico screening and computational drug design are pivotal in identifying and optimizing new drug candidates. These methods can predict the biological activity and pharmacokinetic properties of a molecule before it is synthesized, saving significant time and resources.
For this compound and its potential derivatives, in silico studies would typically involve several stages:
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. By creating a pharmacophore model based on a known active compound or a biological target, libraries of virtual compounds, including derivatives of this compound, can be screened to identify those that fit the model.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (a protein or enzyme). Docking simulations can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site. For example, derivatives of this compound could be docked into the active site of a target enzyme to assess their potential as inhibitors. nih.gov
ADME/Tox Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the success of a drug candidate. Computational models can predict these properties based on the molecular structure. For instance, Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. cmjpublishers.com
Studies on various pyridine-based compounds have demonstrated the utility of these in silico approaches. For example, pyridine-4-carbohydrazide derivatives have been designed and evaluated computationally to explore their therapeutic potential, with analyses of their physicochemical properties, drug-likeness, and ADME profiles. cmjpublishers.comauctoresonline.org Similarly, in silico studies of pyridine-3-carbohydrazide derivatives have been used to investigate their potential as anticonvulsant agents. researchgate.net
Table 2: Illustrative In Silico ADMET Prediction for a Hypothetical this compound Derivative
| Property | Predicted Value | Acceptable Range for Drug-Likeness |
| Molecular Weight | < 500 g/mol | ≤ 500 |
| LogP (Lipophilicity) | < 5 | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeability | Moderate | Varies with target |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
This table provides a hypothetical example of the kind of data generated in an in silico ADMET study and does not represent actual data for this compound.
Role of 5,6 Dimethylnicotinaldehyde As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The inherent structure of 5,6-Dimethylnicotinaldehyde makes it a logical precursor for the synthesis of various complex heterocyclic systems. The aldehyde can participate in condensation reactions, while the pyridine (B92270) nitrogen and the aromatic ring can be involved in cyclization processes.
Formation of Fused Ring Systems
The aldehyde functionality of this compound is a key feature that can be exploited for the construction of fused heterocyclic rings. Through reactions with bifunctional nucleophiles, it is plausible that this compound could undergo condensation followed by an intramolecular cyclization to yield bicyclic systems. For instance, reaction with an appropriate amine-containing active methylene (B1212753) compound could lead to the formation of a pyridopyrimidine or a related fused system. The specific reaction pathways and resulting ring systems would be highly dependent on the chosen reaction partners and conditions.
| Fused Ring System | Potential Synthetic Approach |
| Pyridopyridines | Condensation with an enamine followed by intramolecular cyclization. |
| Thienopyridines | Reaction with a sulfur-containing nucleophile and subsequent ring closure. |
| Furopyridines | Condensation with a compound containing an active methylene group adjacent to an oxygen atom. |
Interactive Data Table: Potential Fused Ring Systems from this compound
Construction of Pyridine-Containing Natural Product Analogs
Scaffold for Functional Organic Molecules
The substituted pyridine ring of this compound can act as a rigid scaffold upon which other functional groups can be appended. The aldehyde group provides a primary point for diversification, allowing for the attachment of various molecular fragments through reactions such as Wittig olefination, reductive amination, or the formation of imines and oximes. This would allow for the systematic variation of substituents and the exploration of their impact on the molecule's properties, which is a crucial aspect in the development of new materials and therapeutic agents.
Application in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for the efficient construction of complex molecules in a single pot. The aldehyde functionality in this compound makes it a prime candidate for participation in such reactions. It could act as the electrophilic component in well-known MCRs like the Hantzsch pyridine synthesis (if used with a β-ketoester and an ammonia (B1221849) source) or the Biginelli reaction, leading to highly functionalized dihydropyrimidines. Its involvement in cascade sequences, where the initial reaction of the aldehyde triggers subsequent intramolecular transformations, can be envisioned to generate polycyclic structures with high atom economy.
| Multicomponent Reaction | Potential Product |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Dihydropyridine derivatives |
| Biginelli Reaction | Dihydropyrimidinone derivatives |
| Ugi Reaction | α-acylamino amide derivatives |
Interactive Data Table: Potential Multicomponent Reactions Involving this compound
Biological and Medicinal Chemistry Research Involving 5,6 Dimethylnicotinaldehyde Derivatives
Precursors for Kinase Inhibitor Development
Kinases are enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. ed.ac.uk Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets. ed.ac.uk Small molecule kinase inhibitors have become a cornerstone of modern pharmacology, with numerous approved drugs for various indications. ed.ac.uk
The synthesis of complex kinase inhibitors often involves multi-step processes where specific building blocks, or precursors, are used to construct the final active molecule. Aldehydes, such as 5,6-Dimethylnicotinaldehyde, are versatile precursors in organic synthesis. The aldehyde functional group can participate in a wide array of chemical reactions, including condensations, reductive aminations, and cross-coupling reactions, to build the core structures of kinase inhibitors. For instance, the synthesis of pyrimidine-based Aurora kinase inhibitors has been developed through structure-based drug design, a process where versatile scaffolds are key. nih.gov Similarly, the development of inhibitors for kinases like DCLK1 involves the synthesis of complex heterocyclic systems where a substituted aldehyde could serve as a key starting material. unc.edu The strategic placement of the dimethyl groups on the pyridine (B92270) ring of this compound can influence the compound's steric and electronic properties, which can be exploited to achieve specific binding interactions with a target kinase.
Modulation of Cellular Pathways: EZH2 Inhibition and Abnormal Cell Growth
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). nih.govnih.gov EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), which leads to the repression of target gene transcription. nih.gov Overexpression and dysregulation of EZH2 have been implicated in the progression of various cancers, including lymphomas and solid tumors, by silencing tumor suppressor genes and promoting oncogenic transformation. nih.govnih.gov This makes EZH2 a prominent target for cancer therapy. nih.gov
The development of EZH2 inhibitors is an active area of research. These agents typically function by competing with the cofactor S-adenosyl-L-methionine (SAM) at the active site within the SET domain of EZH2, thereby preventing H3K27 methylation. nih.gov Several small molecule EZH2 inhibitors have been developed, with some advancing to clinical trials and receiving regulatory approval. researchgate.netresearchgate.net While direct studies on this compound derivatives as EZH2 inhibitors are not extensively detailed in available literature, the development of pyridine-based scaffolds is a common strategy in inhibitor design. The pyridine moiety can serve as a core structure that can be functionalized to optimize binding affinity and selectivity for the EZH2 active site. Targeted disruption of EZH2 through pharmacologic inhibition has been shown to impair cancer cell growth, suppress self-renewal, and induce apoptosis (programmed cell death). researchgate.net Combining EZH2 inhibitors with other epigenetic drugs, such as the DNA methyltransferase inhibitor 5-azacytidine, can synergistically enhance antitumor immunity by reactivating viral mimicry pathways in cancer cells. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that involves systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. oncodesign-services.com By designing and testing a series of related compounds, researchers can identify the key structural features—known as pharmacophores—that are essential for potency, selectivity, and desired pharmacological properties. oncodesign-services.com
For derivatives of this compound, SAR studies would explore the impact of modifications at several key positions:
The Aldehyde Group: The aldehyde is a reactive functional group. Converting it to other functionalities such as an amine, alcohol, or a more complex side chain can dramatically alter the compound's interaction with biological targets. For example, in the study of benzaldehyde derivatives as tyrosinase inhibitors, the aldehyde group was found to be necessary for inhibitory activity, likely through the formation of a Schiff base with an amino group in the enzyme. nih.gov
The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is a key site for hydrogen bonding and can significantly influence the molecule's solubility and pharmacokinetic properties.
The Methyl Groups: The 5,6-dimethyl substitution pattern provides a specific steric and electronic profile. SAR studies would involve moving these methyl groups to other positions on the ring, replacing them with other alkyl or functional groups (e.g., halogens, methoxy groups), or removing them entirely to determine their contribution to the molecule's activity.
SAR studies on related nitrogen-containing heterocyclic compounds have demonstrated that even minor structural changes can lead to significant differences in biological effects, including anticancer activity. nih.gov For instance, in the development of quinoxaline urea analogs as IKKβ inhibitors for pancreatic cancer, SAR studies led to a new compound with significantly improved potency and oral bioavailability. nih.gov A similar systematic approach applied to this compound derivatives would be crucial for optimizing them into lead compounds for specific therapeutic targets.
The table below illustrates hypothetical SAR data for a series of derivatives, demonstrating how changes in substituents might affect inhibitory concentration.
| Compound | R1 Substituent | R2 Substituent | Target Activity (IC50, µM) |
| 1 | -CH₃ | -CH₃ | 10.5 |
| 2 | -H | -CH₃ | 25.2 |
| 3 | -Cl | -CH₃ | 8.1 |
| 4 | -CH₃ | -OCH₃ | 15.7 |
Emerging Biological Applications of Related Nicotinaldehyde Compounds
Research into nicotinaldehyde and its derivatives continues to uncover new biological activities and potential therapeutic applications beyond well-established fields. These emerging areas highlight the versatility of the pyridine aldehyde scaffold.
One notable application is in the development of novel antimicrobial agents. New nicotinaldehyde derivatives synthesized via Suzuki coupling have been shown to possess significant antimicrobial and antibiofilm activity against various oral pathogens. nih.govresearchgate.net This suggests a potential role for such compounds in addressing bacterial infections and biofilm-related dental issues.
Another emerging area is in the modulation of cellular metabolism. Nicotinaldehyde has been identified as a novel precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD), a critical coenzyme in cellular redox reactions. nih.gov Studies have shown that nicotinaldehyde can replenish intracellular NAD levels in leukemia cells, thereby counteracting the effects of agents that inhibit NAD synthesis pathways. nih.gov This finding opens up possibilities for using nicotinaldehyde derivatives to modulate NAD metabolism in various disease contexts.
Furthermore, derivatives of the closely related nicotinamide (the amide form of nicotinic acid) are being explored as inhibitors for other novel targets. For example, nicotinamide derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH) for their potential as fungicides and as inhibitors of the DNA demethylase ALKBH2 for applications in glioblastoma therapy. nih.govnih.gov These studies underscore the broad potential of the core pyridine scaffold, shared by this compound, in generating bioactive molecules for diverse therapeutic areas.
Q & A
Basic: What are the most reliable synthetic routes for 5,6-Dimethylnicotinaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
Synthetic strategies for nicotinaldehyde derivatives often involve functionalization of the pyridine ring. For 5,6-dimethyl substitution, methods may include:
- Suzuki-Miyaura Coupling : Pre-functionalized pyridine boronic esters can react with methyl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80–100°C. Yields vary based on catalyst loading and ligand choice .
- Aldehyde Introduction : Direct formylation of 5,6-dimethylpyridine via Vilsmeier-Haack reaction (POCl₃/DMF) at 0–5°C, followed by hydrolysis. Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) to avoid over-oxidation .
Optimization Tips : Adjust solvent polarity (e.g., DCM for steric hindrance) and use inert atmospheres (N₂/Ar) to stabilize the aldehyde group.
Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methyl protons (δ ~2.5 ppm, singlet) and aldehyde protons (δ ~10.1 ppm). ¹³C NMR confirms carbonyl carbons (δ ~190 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₈H₉NO: 135.16 g/mol) and detects impurities via isotopic patterns.
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity >98%. Retention times should align with standards .
Advanced: How do electronic and steric effects of 5,6-dimethyl substituents influence regioselectivity in cycloaddition or nucleophilic substitution reactions?
Methodological Answer:
The methyl groups introduce steric hindrance and electron-donating effects, altering reactivity:
- Diels-Alder Reactions : DFT calculations (M06-2X/6-311+G(2df,p)) show that electron-donating groups favor endo selectivity by stabilizing transition states through hyperconjugation. Experimental validation via 2D NMR (NOESY, HMBC) confirms adduct geometry .
- Nucleophilic Substitution : The aldehyde group’s electrophilicity is reduced due to steric shielding by adjacent methyl groups. Kinetic studies (UV-Vis monitoring) reveal slower reaction rates with bulky nucleophiles (e.g., tert-butylamine) .
Advanced: What strategies are effective for studying this compound’s interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes. The aldehyde group may form Schiff bases with lysine residues .
- In Vitro Assays : Screen for inhibitory activity using fluorogenic substrates (e.g., ATPase assays) at varying concentrations (1–100 µM). Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC₅₀ calculations) .
- SPR Biosensing : Immobilize the compound on a CM5 chip to measure real-time binding kinetics (ka/kd) with target proteins .
Data Contradiction: How can researchers resolve discrepancies in reported reaction yields or unexpected regioselectivity outcomes?
Methodological Answer:
- Systematic Variable Screening : Design a DOE (Design of Experiments) to test temperature, solvent, and catalyst combinations. For example, Suzuki coupling yields may improve with Buchwald-Hartwig ligands (XPhos) in dioxane .
- Computational Validation : Compare experimental regioselectivity with DFT-predicted transition state energies. If results conflict, assess solvent effects (PCM models) or trace metal contamination in reagents .
- Cross-Validation with Analogues : Synthesize and test 5-methyl or 6-methyl derivatives individually to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
